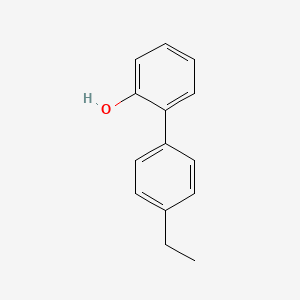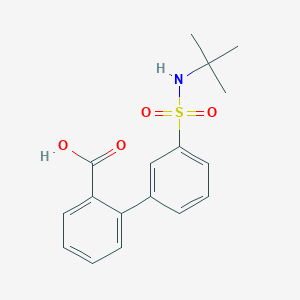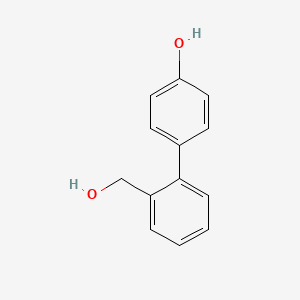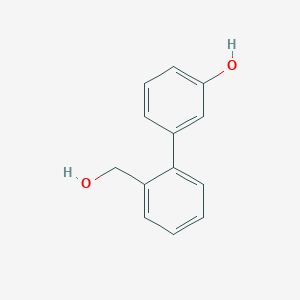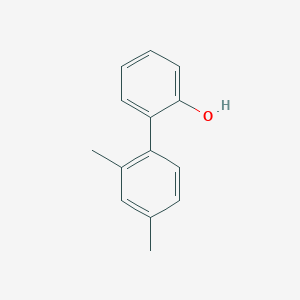
2-(2,4-Dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)phenol, 95% (2,4-DMPP) is an aromatic compound with a molecular weight of 164.21 g/mol and a melting point of 57-60°C. It is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless, crystalline solid with a faint odor.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)phenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it has been used to study the effects of environmental pollutants on the environment. It has been used to study the biodegradation of organic pollutants, as well as the effects of different types of pollutants on the environment.
Wirkmechanismus
2-(2,4-Dimethylphenyl)phenol, 95% is an aromatic compound and its mechanism of action is based on the reactivity of its aromatic ring. Its aromatic ring can react with other molecules in the environment, such as oxygen, to form reactive oxygen species (ROS) which can cause damage to cells and DNA. Additionally, it can react with other compounds in the environment to form other reactive compounds, such as nitric oxide (NO) and nitrogen dioxide (NO2). These compounds can react with other molecules in the environment to form other compounds, such as ozone (O3) and other pollutants.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)phenol, 95% can have a variety of biochemical and physiological effects. It is known to be toxic to aquatic organisms and can cause damage to the liver, kidneys, and other organs. It has also been shown to be an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. Additionally, it has been shown to be an immunotoxicant, which means it can interfere with the normal functioning of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dimethylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is highly toxic and should be handled with caution. Additionally, it is highly flammable and should be stored away from heat and open flames.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(2,4-Dimethylphenyl)phenol, 95%. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on organisms. Additionally, further research could be done to study the environmental effects of 2-(2,4-Dimethylphenyl)phenol, 95%, such as its biodegradation and its effects on air quality. Additionally, further research could be done to develop more efficient synthesis methods for 2-(2,4-Dimethylphenyl)phenol, 95%. Finally, further research could be done to develop more efficient methods for the detection and quantification of 2-(2,4-Dimethylphenyl)phenol, 95% in the environment.
Synthesemethoden
2-(2,4-Dimethylphenyl)phenol, 95% is typically synthesized through a Friedel-Crafts alkylation reaction, in which an alkyl halide is reacted with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction yields a monosubstituted aromatic compound. The product of this reaction can be further reacted with another alkyl halide to form a disubstituted aromatic compound, such as 2-(2,4-Dimethylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXYMFSMYNIQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683432 |
Source


|
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-02-7 |
Source


|
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
